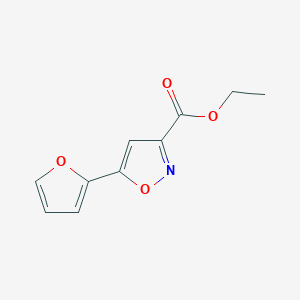

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWAZLUOYYQTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427809 | |

| Record name | ethyl 5-(2-furyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-40-3 | |

| Record name | ethyl 5-(2-furyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Introduction

Ethyl 5-(2-furyl)isoxazole-3-carboxylate, with CAS Number 33545-40-3, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its molecular architecture, featuring a strategically substituted isoxazole ring linked to a furan moiety and an ethyl ester functional group, makes it a versatile synthetic intermediate. The isoxazole core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

Caption: Chemical structure of this compound.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a compound are critical for its handling, characterization, and application in synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized below, providing essential data for laboratory use.[1]

| Property | Value |

| CAS Number | 33545-40-3 |

| Molecular Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 g/mol |

| Melting Point | 49 °C |

| Boiling Point | 352.4 °C at 760 mmHg |

| Density | 1.233 g/cm³ |

| Flash Point | 166.9 °C |

| Refractive Index | 1.506 |

| Appearance | Data not available, likely a solid at room temp. |

| Hazard Codes | Xi (Irritant) |

Spectroscopic Profile

Structural elucidation of novel derivatives relies on a thorough understanding of the parent compound's spectroscopic signature. While a definitive spectrum is compound-specific, the expected characteristics based on its structure and related analogues are as follows:[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons (typically in the δ 6.5-7.6 ppm range), a singlet for the isoxazole C4-proton, and a quartet and triplet corresponding to the ethyl ester group (δ ~4.4 ppm and ~1.4 ppm, respectively).

-

¹³C NMR: The carbon spectrum will feature characteristic peaks for the ester carbonyl carbon (~160-165 ppm), along with signals for the aromatic carbons of the furan and isoxazole rings. The ethyl group carbons will appear in the upfield region.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch from the ester (~1720 cm⁻¹), C=N stretching from the isoxazole ring, and C-O-C stretching frequencies associated with the furan and ester moieties.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight of 207.18.

Section 2: Synthesis Methodologies

The synthesis of 3,5-disubstituted isoxazoles requires careful control of regioselectivity. Several robust methods have been developed for the synthesis of the this compound scaffold.

Method A: 1,3-Dipolar Cycloaddition

This is a cornerstone of isoxazole synthesis, involving the reaction of a nitrile oxide with an alkyne.[2][7] For this specific target, the reaction would involve 2-furonitrile oxide and ethyl propiolate.

Causality: The choice of a 1,3-dipolar cycloaddition is based on its efficiency in constructing the five-membered heterocyclic ring in a single step. The regioselectivity, which determines whether the 3,5- or 3,4-disubstituted product is formed, can be influenced by solvent polarity and reaction conditions, though the 3,5-isomer is often the major product.[8]

Caption: Synthetic workflow for the 1,3-dipolar cycloaddition route.

Experimental Protocol (Exemplary):

-

Nitrile Oxide Generation: Dissolve 2-furfuraldoxime in a suitable solvent such as dichloromethane.

-

Add an aqueous solution of sodium hypochlorite (NaOCl) dropwise at 0 °C to generate the 2-furonitrile oxide in situ.

-

Cycloaddition: To the freshly prepared nitrile oxide solution, add ethyl propiolate.

-

Reaction: Allow the mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of starting materials.[8]

-

Workup & Purification: Perform an aqueous workup to remove inorganic salts. Dry the organic layer and concentrate it under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the target compound.

Method B: Condensation from a β-Diketone Precursor

An alternative and highly regioselective route involves the cyclization of a 1,3-dicarbonyl compound with hydroxylamine.[9]

Causality: This method provides unambiguous regiochemical control. The synthesis of the precursor, ethyl 2,4-dioxo-4-(2-furyl)butanoate, ensures that the subsequent cyclization with hydroxylamine hydrochloride can only yield the desired 3-carboxylate isomer. This approach avoids the formation of isomeric byproducts often seen in cycloaddition reactions.

Caption: Synthetic pathway via β-diketone precursor condensation.

Experimental Protocol (Exemplary):

-

Precursor Synthesis: Add 2-acetylfuran and diethyl oxalate to a solution of sodium ethoxide in ethanol at 0-5 °C. Stir the mixture for several hours at room temperature to form the sodium salt of ethyl 2,4-dioxo-4-(2-furyl)butanoate via a Claisen condensation.[9]

-

Acidification: Carefully acidify the reaction mixture with dilute HCl to yield the β-diketone precursor.

-

Cyclization: Dissolve the crude precursor and hydroxylamine hydrochloride in a solvent like ethanol and reflux for several hours.[9]

-

Workup & Purification: After cooling, concentrate the solvent. Dilute the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over sodium sulfate. Purify the final product by recrystallization or column chromatography.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be selectively manipulated.

Sources

- 1. lookchem.com [lookchem.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 9. rsc.org [rsc.org]

Physical properties of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

An In-depth Technical Guide to the Physical Properties of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 33545-40-3). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes key data points with field-proven experimental methodologies for their validation. We delve into the causality behind procedural choices for determining properties such as melting point, solubility, and spectroscopic characteristics. Each protocol is presented as a self-validating system, grounded in authoritative analytical chemistry principles to ensure accuracy, reproducibility, and scientific integrity. The significance of this compound as a versatile building block in the pharmaceutical and agrochemical industries underscores the critical need for a thorough understanding of its physical characteristics for quality control, process optimization, and new molecule design.[1]

Introduction and Compound Profile

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a furan moiety and an ethyl ester group.[1] This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] The isoxazole core is a well-established pharmacophore found in numerous therapeutic agents, contributing to a wide range of biological activities.[2]

A precise and comprehensive characterization of its physical properties is paramount. These properties not only confirm the identity and purity of the synthesized compound but also dictate its behavior in various chemical and biological systems, influencing formulation, reaction kinetics, and bioavailability. This guide provides the foundational data and the experimental frameworks to assess these critical parameters.

Compound Identification:

-

Chemical Name: this compound

-

Synonyms: Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate, 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester[3]

-

CAS Number: 33545-40-3[4]

-

Molecular Formula: C₁₀H₉NO₄[1]

-

Molecular Weight: 207.18 g/mol [1]

-

Chemical Structure:

Core Physical Properties

The fundamental physical constants for this compound are summarized below. These values serve as benchmarks for identity and purity assessment in a laboratory setting.

| Property | Value | Source(s) |

| Melting Point | 49 °C | [1][3][5] |

| Boiling Point | 352.4 °C (at 760 mmHg) | [1][3] |

| Density | 1.233 g/cm³ | [1] |

| Flash Point | 166.9 °C | [1][3] |

| Refractive Index | 1.506 | [1][3] |

| Appearance | Solid at room temperature | [1] |

Experimental Determination of Physical Properties

The following sections detail the standard operating procedures for the experimental verification of the compound's key physical properties.

Melting Point Analysis

Expertise & Rationale: The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.[6] Impurities introduce defects into the crystal lattice, disrupting intermolecular forces and resulting in both a depression of the melting point and a broadening of the melting range. The capillary method using a calibrated digital apparatus (e.g., a Mel-Temp) is the standard and pharmacopeia-accepted technique for its accuracy and reproducibility.[7]

Detailed Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.[8]

-

Place a small amount of the solid on a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder using a spatula or mortar and pestle.[7][8]

-

Invert a capillary tube (one end sealed) and jab the open end into the powder pile several times to collect a small amount of the sample.[8]

-

Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long, narrow glass tube, to pack the solid tightly into the bottom.[7][8] The packed sample height should be approximately 2-3 mm.[8]

-

-

Measurement - Preliminary (Rapid) Determination:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This conserves time for the subsequent, more accurate measurement.[7]

-

Record the approximate temperature at which the sample melts.

-

-

Measurement - Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.[8]

-

Prepare a fresh sample in a new capillary tube. Re-melting a previously melted sample can lead to inaccurate results due to potential decomposition or changes in crystal structure.[8]

-

Insert the new capillary tube. Set the starting temperature to ~5-10 °C below the expected melting point.[7]

-

Set a slow heating rate of 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first droplet of liquid becomes visible (T₁).[8]

-

Continue heating slowly and record the temperature at which the last solid crystal liquefies completely (T₂).[8]

-

The melting point is reported as the range T₁ - T₂.

-

Repeat the accurate determination with a fresh sample until two consistent values are obtained.

-

Logical Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Assessment

Expertise & Rationale: Solubility provides insight into the polarity and intermolecular forces of a compound.[9] Understanding a compound's solubility in various solvents is crucial for choosing appropriate solvents for reactions, purification (recrystallization), and formulation. The principle of "like dissolves like" is a guiding tenet; polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[10] Given its structure containing a polar ester, a moderately polar furan ring, and a polar isoxazole ring, contrasted with its significant hydrocarbon backbone, this compound is expected to show limited solubility in water but good solubility in common organic solvents.

Detailed Experimental Protocol:

-

Setup: Label four clean, dry test tubes: "Water," "Ethanol," "Dichloromethane," and "Hexane."

-

Sample Addition: Add a small, consistent amount of the solid (e.g., ~10 mg, or the amount that fits on the tip of a small spatula) to each test tube.[11]

-

Solvent Addition: Add 1 mL of the corresponding solvent to each test tube.

-

Observation & Agitation:

-

Gently agitate or vortex each tube for approximately 30-60 seconds.[11]

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

For an insoluble result in cold solvent, gently warm the test tube in a water bath to observe if solubility increases with temperature, which is important information for recrystallization procedures.

-

-

Classification: Classify the compound's solubility in each solvent as:

-

Soluble: The entire solid phase disappears.

-

Partially Soluble: Some solid dissolves, but a solid phase remains.

-

Insoluble: No discernible amount of solid dissolves.

-

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule's structure. These methods are foundational for structural elucidation and confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds.[12] It is an exceptionally powerful tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorption bands for the C=O of the ester, C=N and C=C bonds in the rings, and C-O bonds. Since the compound is a solid, the KBr pellet method is a traditional and effective technique to obtain a high-quality spectrum.[13][14] This involves dispersing the sample in an IR-transparent matrix (KBr) to minimize light scattering.[15]

Detailed Experimental Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Gently grind 1-2 mg of the solid sample to a fine powder using a clean, dry agate mortar and pestle.[13]

-

Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder to the mortar. KBr is hygroscopic and must be kept in a desiccator or drying oven.[15]

-

Thoroughly mix the sample and KBr by grinding them together for several minutes until a uniform, fine powder is obtained. The goal is to reduce sample particle size to less than the wavelength of the IR radiation to prevent scattering.[15]

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent, thin pellet. An opaque or cloudy pellet often indicates insufficient grinding, excessive sample concentration, or moisture in the KBr.[15]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

First, run a background scan with an empty sample compartment. This measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.[12]

-

Place the sample holder with the pellet into the beam path and acquire the sample spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[12][16]

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands and correlate them to specific functional groups.

-

Logical Workflow for FTIR Analysis (KBr Method)

Sources

- 1. Cas 33545-40-3,this compound | lookchem [lookchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. lookchem.com [lookchem.com]

- 4. Ethyl 5-(fur-2-yl)isoxazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 5. This compound | 33545-40-3 [m.chemicalbook.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. teachy.ai [teachy.ai]

- 10. amherst.edu [amherst.edu]

- 11. scribd.com [scribd.com]

- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. edinst.com [edinst.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. rtilab.com [rtilab.com]

An In-depth Technical Guide to Ethyl 5-(2-furyl)isoxazole-3-carboxylate (CAS: 33545-40-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-(2-furyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, spectral characterization, and its emerging applications, offering insights grounded in established scientific principles and experimental data.

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for creating molecules with diverse biological activities.[4] this compound, with its furan moiety and ester functionality, represents a key intermediate for the synthesis of more complex and potentially bioactive molecules.[5] This guide will serve as a detailed resource for researchers looking to understand and utilize this specific isoxazole derivative.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 33545-40-3 | [6] |

| Molecular Formula | C₁₀H₉NO₄ | [5] |

| Molecular Weight | 207.18 g/mol | [5] |

| Melting Point | 49 °C | [5] |

| Boiling Point | 352.4 °C at 760 mmHg | [5] |

| Density | 1.233 g/cm³ | [5] |

| Flash Point | 166.9 °C | [5] |

| Refractive Index | 1.506 | [5] |

Safety and Handling

While a complete Safety Data Sheet (SDS) was not retrievable in the search, available information indicates the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

As a Senior Application Scientist, I must stress the importance of handling this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the full SDS from the supplier before use. [8][9]

Synthesis and Purification

The most direct and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][10] For this compound, this involves the reaction of 2-furyl nitrile oxide (generated in situ from 2-furfuraldoxime) with ethyl propiolate.

Synthetic Pathway: 1,3-Dipolar Cycloaddition

The overall synthetic scheme is a classic example of Huisgen 1,3-dipolar cycloaddition. The causality behind this experimental choice lies in its high efficiency and regioselectivity for forming the 3,5-disubstituted isoxazole ring system.

Caption: Synthesis of this compound via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield.

-

Preparation of 2-Furfuraldoxime:

-

In a round-bottom flask, dissolve furfural (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 2-furfuraldoxime, which can often be used without further purification.

-

-

1,3-Dipolar Cycloaddition:

-

To a stirred solution of 2-furfuraldoxime (1 equivalent) and ethyl propiolate (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a solution of sodium hypochlorite (bleach, 1.5 equivalents) dropwise at 0 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a solid.

Spectral Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for the title compound were not available in the searched literature, the expected spectral data can be inferred from closely related analogs and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), signals for the furan ring protons (typically between 6.5 and 7.8 ppm), and a singlet for the isoxazole ring proton (around 6.9 ppm). For a closely related compound, ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole proton appears at 6.92 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 160 ppm), the carbons of the ethyl group, and the aromatic carbons of the furan and isoxazole rings. In ethyl 5-phenylisoxazole-3-carboxylate, the isoxazole ring carbons appear at approximately 99.9, 157.0, and 171.7 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.

-

C=N stretch (isoxazole): A band in the region of 1600-1650 cm⁻¹.

-

C-O stretch (ester and furan): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ at m/z 207 or 208, respectively, corresponding to the molecular formula C₁₀H₉NO₄.

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research, primarily due to the established biological significance of the isoxazole core.

Intermediate in Drug Discovery

The isoxazole moiety is present in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] this compound is a key intermediate for the synthesis of novel pharmaceutical compounds.[5] The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening. The furan ring also offers a site for further chemical modification.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is also utilized in the agrochemical industry.[5] The isoxazole scaffold is found in some herbicides and fungicides, and this building block can be used to develop new and effective crop protection agents.

Coordination Chemistry and Materials Science

The nitrogen and oxygen atoms of the isoxazole ring, along with the oxygen of the furan and ester groups, can act as coordination sites for metal ions. This makes this compound a potential ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.[5]

Conclusion

This compound is a versatile and valuable heterocyclic compound with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. Its straightforward synthesis via 1,3-dipolar cycloaddition, coupled with the reactivity of its functional groups, makes it an attractive starting material for the development of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

-

LookChem. This compound CAS 33545-40-3. [Link]

-

Dondas, H. A. Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

-

IUCr. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. [Link]

-

PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

LookChem. This compound. [Link]

-

PubChem. 5-(Furan-2-yl)-1,2-oxazole-3-carboxylate. [Link]

-

Supporting Information. 3. [Link]

-

Carboline. Safety Data Sheet Prepared in Accordance with HPR (SOR/2015-17) 1. Identification of the Substance/Mixture and the Company/Under. [Link]

-

MDPI. 5-Furan-2yl[2][3][5]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. [Link]

-

European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

-

SpectraBase. 5-(2-furyl)-3-isoxazolecarboxylic acid. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

-

The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

-

MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

-

The Royal Society of Chemistry. Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. [Link]

-

ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

-

MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

-

ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. [Link]

-

PubChem. Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate. [Link]

-

Beilstein Journals. Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. [Link]

Sources

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 33545-40-3 Name: [xixisys.com]

- 2. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR [m.chemicalbook.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Ethyl 5-(fur-2-yl)isoxazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 7. Scheme 1. Synthesis of 3,5- and 3,4-disubstitued isoxazole products 12 and 13 : Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity : Science and Education Publishing [pubs.sciepub.com]

- 8. fishersci.com [fishersci.com]

- 9. msds.carboline.com [msds.carboline.com]

- 10. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]

Molecular structure of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

An In-Depth Technical Guide to the Molecular Structure of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound featuring a core isoxazole scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its molecular structure, elucidation through modern spectroscopic techniques, prevalent synthetic methodologies, and its role as a versatile intermediate in the development of novel therapeutic and agrochemical agents. By synthesizing structural data with mechanistic insights, this document serves as an essential resource for professionals engaged in the design and synthesis of complex, biologically active molecules.

Introduction: The Significance of the Isoxazole-Furan Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, found in a variety of approved pharmaceutical agents such as the anti-inflammatory drug Valdecoxib and the antibiotic Cloxacillin.[1] The isoxazole core's unique electronic properties and its ability to act as a hydrogen bond acceptor contribute to its utility as a bioisostere for other functional groups and its capacity for engaging in crucial non-covalent interactions with biological targets.[1][2]

When coupled with a furan ring, another prevalent heterocycle in biologically active compounds, the resulting this compound molecule emerges as a highly valuable and versatile building block.[3] Its structure allows for straightforward chemical modification, providing a robust platform for generating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[3][4] This guide delves into the foundational chemical and physical properties of this compound, providing the technical detail necessary for its effective application in research and development.

Molecular Structure and Elucidation

The structural integrity of a synthetic compound is paramount. For this compound, a combination of spectroscopic methods provides an unambiguous confirmation of its molecular architecture.

2.1. Core Structural Features

The molecule is formally named Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate . Its structure consists of:

-

An isoxazole ring , substituted at positions 3 and 5.

-

An ethyl carboxylate group (-COOCH₂CH₃) at the C3 position of the isoxazole ring.

-

A 2-furyl group (a furan ring connected at its second carbon) at the C5 position of the isoxazole ring.

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional moieties of the title compound.

2.2. Physicochemical and Spectroscopic Data

A summary of the compound's identifiers and physical properties is presented below.

| Property | Value | Reference |

| CAS Number | 33545-40-3 | [3][5][6] |

| Molecular Formula | C₁₀H₉NO₄ | [3][6] |

| Molecular Weight | 207.18 g/mol | [3][6] |

| Appearance | Data not available; likely a solid | |

| Melting Point | 49 °C | [3][5][6] |

| Boiling Point | 352.4 °C at 760 mmHg | [3][6] |

| Density | 1.233 g/cm³ | [3] |

| Refractive Index | 1.506 | [3][6] |

2.3. Spectroscopic Characterization

The confirmation of the molecular structure relies on a synergistic analysis of various spectroscopic techniques. While a definitive experimental spectrum for this specific molecule is not publicly available, the expected data can be reliably predicted based on established principles and data from analogous structures.[7][8][9]

| Technique | Expected Observations |

| ¹H NMR | Ethyl Group: A quartet (~4.4 ppm, 2H) for the -CH₂- group and a triplet (~1.4 ppm, 3H) for the -CH₃ group. Furan Ring: Three distinct signals in the aromatic region (~6.6-7.7 ppm), likely appearing as two doublets and a doublet of doublets. Isoxazole Ring: A sharp singlet (~6.9-7.2 ppm, 1H) for the proton at the C4 position. |

| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region (~160 ppm). Aromatic/Heterocyclic Carbons: Multiple signals between ~105-170 ppm for the isoxazole and furan ring carbons. Ethyl Group Carbons: Signals at approximately 62 ppm (-CH₂-) and 14 ppm (-CH₃-). |

| IR (cm⁻¹) | C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹. C=N Stretch (Isoxazole): Absorption in the 1600-1650 cm⁻¹ region. C-O Stretch (Ester & Furan): Multiple bands in the 1000-1300 cm⁻¹ range. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 207, corresponding to the molecular weight. |

2.4. Crystallographic Insights

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of closely related compounds, such as Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, provides valuable insights.[10] In these structures, the isoxazole ring and the adjacent aromatic ring (phenyl or, in this case, furyl) are typically found to be nearly coplanar.[10] This planarity facilitates π-π stacking interactions in the solid state, which can influence crystal packing and physical properties. The ester group may show some torsional flexibility but often lies close to the plane of the isoxazole ring to maximize conjugation.[10]

Synthesis: A Focus on 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole core is most effectively achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[2][11][12] This powerful and highly regioselective method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[13]

3.1. General Synthetic Strategy

The synthesis of this compound can be accomplished by reacting 2-ethynylfuran with a nitrile oxide generated in situ from an appropriate precursor, such as ethyl 2-chloro-2-(hydroxyimino)acetate. The base-mediated elimination of HCl from the hydroxyimidoyl chloride generates the reactive ethyl 2-nitrileoxide-2-acetate, which is immediately trapped by the alkyne.

The overall workflow for this synthetic approach is depicted below.

Caption: Synthetic workflow via 1,3-dipolar cycloaddition.

3.2. Detailed Experimental Protocol

The following protocol is a representative procedure based on established methodologies for isoxazole synthesis.[2][13]

Objective: To synthesize this compound.

Materials:

-

2-Ethynylfuran

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a stirred solution of 2-ethynylfuran (1.0 equivalent) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 equivalents) in anhydrous toluene (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add triethylamine (1.2 equivalents) dropwise at room temperature.

-

Rationale: The slow addition of the base controls the rate of formation of the highly reactive nitrile oxide, minimizing side reactions and dimerization. Toluene is a common solvent for this type of cycloaddition.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any other water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry, comparing the data with the expected values outlined in Section 2.3.

Applications in Drug Discovery and Chemical Synthesis

This compound is not typically an end-product but rather a crucial intermediate.[3] Its value lies in the reactivity of its functional groups, which serve as handles for further molecular elaboration.

-

Pharmaceutical Intermediate: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.[8] This is a common strategy in drug discovery to explore structure-activity relationships (SAR). The resulting amides often exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties.[9][14]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound serves as a building block for agrochemicals such as fungicides and herbicides.[3][4]

-

Ligand in Coordination Chemistry: The nitrogen and oxygen atoms within the heterocyclic rings can act as coordination sites for metal ions, making the molecule and its derivatives potential ligands for creating novel metal-organic complexes with catalytic or material applications.[3]

Conclusion

This compound is a well-defined molecular entity whose structure is readily confirmed by standard analytical techniques. Its synthesis is efficiently achieved through robust and regioselective methods like 1,3-dipolar cycloaddition. As a versatile chemical intermediate, it provides a valuable platform for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. A thorough understanding of its structure, properties, and reactivity is essential for scientists aiming to leverage the potent potential of the isoxazole scaffold in modern chemical innovation.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 33545-40-3 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. uomphysics.net [uomphysics.net]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This guide provides an in-depth exploration of the diverse biological activities exhibited by isoxazole derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by field-proven experimental protocols and quantitative data to inform and inspire future drug discovery endeavors.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, lung, and colon.[1][2][3] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.[4]

A. Mechanisms of Anticancer Action

A significant body of research points to the ability of isoxazole derivatives to interfere with critical cellular processes that drive tumorigenesis. These include the induction of apoptosis, inhibition of cell proliferation, and disruption of pivotal signaling cascades such as the PI3K/Akt and MAPK pathways.[4][5][6]

1. Induction of Apoptosis: Many isoxazole-containing compounds exert their anticancer effects by triggering programmed cell death. This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins. For instance, some derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[4]

2. Inhibition of Key Signaling Pathways:

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature of many cancers. Certain isoxazole derivatives have been shown to inhibit this pathway by decreasing the phosphorylation of Akt, a key downstream effector.[5][7][8] This inhibition can lead to decreased cell viability and the induction of apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes the ERK, p38, and JNK cascades, plays a crucial role in transmitting extracellular signals to the nucleus to control gene expression involved in cell growth, differentiation, and survival.[9] Isoxazole derivatives have been developed as potent inhibitors of various kinases within this pathway, including p38 MAP kinase and JNK.[10][11][12] By blocking these signaling nodes, isoxazole compounds can effectively halt uncontrolled cell proliferation.

Signaling Pathway Diagram: Isoxazole Derivatives Targeting Cancer Pathways

Caption: Isoxazole derivatives can inhibit key cancer-promoting signaling pathways.

B. Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative isoxazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Forskolin derivative 14f | MCF-7 (Breast) | 0.5 | [13][14] |

| Forskolin derivative 14f | BT-474 (Breast) | 0.5 | [13][14] |

| TTI-6 | MCF-7 (Breast) | 1.91 | [15] |

| TTI-4 | MCF-7 (Breast) | 2.63 | [15] |

| Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 3d | MCF-7 (Breast) | 43.4 | [16] |

| Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 4d | MCF-7 (Breast) | 39.0 | [16] |

| Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 3d | MDA-MB-231 (Breast) | 35.9 | [16] |

| Imidazo[1,2‐c]pyrimidine-1,2,4‐oxadiazole‐isoxazole derivative 4d | MDA-MB-231 (Breast) | 35.1 | [16] |

| 4-phenoxy-phenyl isoxazole 6l | A549 (Lung) | 0.22 | [17] |

| Isoxazole-linked 2-phenylbenzothiazole 26 | A549 (Lung) | 11-24 | [1] |

| SHU00238 | HCT116 (Colon) | 0.3552 | [3] |

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Colon 38 (Colon) | 2.5 µg/mL | [5] |

| N-(4-chlorophenyl)-5-carboxamidyl isoxazole | CT-26 (Colon) | 2.5 µg/mL | [5] |

| Isoxazole-linked 2-phenylbenzothiazole 26 | Colo-205 (Colon) | 11-21 | [1] |

| Isoxazole–Carboxamide derivative 2e | B16F1 (Melanoma) | 0.079 | [18] |

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram: MTT Assay

Caption: A typical workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for the desired exposure period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Isoxazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them attractive candidates for the development of novel anti-infective drugs.[19][20][21]

A. Mechanisms of Antimicrobial Action

The precise mechanisms by which isoxazole derivatives exert their antimicrobial effects are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. This may include the inhibition of cell wall synthesis, interference with nucleic acid and protein synthesis, or disruption of metabolic pathways.

B. Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of several isoxazole derivatives against common pathogenic microbes.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Isoxazole-Isoxazoline Conjugate 5h | Escherichia coli | 10 | [22] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178f | Escherichia coli | 95 | [20] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178e | Escherichia coli | 110 | [20] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178d | Escherichia coli | 117 | [20] |

| General Isoxazole Derivatives | Escherichia coli | 40-70 | [23] |

| Isoxazole-Isoxazoline Conjugate 5h | Bacillus subtilis | 10 | [22] |

| New Isoxazole Derivatives | Bacillus subtilis | 10-80 | [19] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative | Staphylococcus aureus (MSSA) | 3.12 | [19] |

| Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazole derivative | Staphylococcus aureus (MRSA) | 4.61 | [19] |

| General Isoxazole Derivatives | Staphylococcus aureus | 40-70 | [23] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178e | Staphylococcus aureus | 95 | [20] |

| Isoxazole-Isoxazoline Conjugate 5h | Candida albicans | 60 | [22] |

| New Isoxazole Derivatives | Candida albicans | 6-60 | [19][21] |

| PUB14 and PUB17 | Candida albicans | Inactive | [24] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Workflow Diagram: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the isoxazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a 0.5 McFarland standard.

-

Inoculate Plate: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Isoxazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[15]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins, and the modulation of the NF-κB signaling pathway.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some isoxazole derivatives may exert their anti-inflammatory effects by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state.

B. Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of compounds can be assessed using animal models such as the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's anti-inflammatory efficacy.

| Compound | Dose | % Edema Inhibition | Reference |

| Isoxazole derivative 5b | - | 75.68 (at 2h), 76.71 (at 3h) | [12] |

| Isoxazole derivative 5c | - | 74.48 (at 2h), 75.56 (at 3h) | [12] |

| Isoxazole derivative 5d | - | 71.86 (at 2h), 72.32 (at 3h) | [12] |

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Workflow Diagram: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo assessment of anti-inflammatory activity.

Step-by-Step Methodology:

-

Compound Administration: Administer the isoxazole derivative or vehicle (control) to rats, typically via oral or intraperitoneal injection.

-

Edema Induction: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

IV. Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Isoxazole derivatives have shown promise as neuroprotective agents, with the ability to protect neuronal cells from various insults, including oxidative stress.

A. Mechanisms of Neuroprotective Action

The neuroprotective effects of isoxazole derivatives are thought to be mediated by their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival. For example, some derivatives have been shown to protect neuronal cells from glutamate-induced oxidative stress.

B. Quantitative Assessment of Neuroprotective Activity

The neuroprotective efficacy of compounds can be evaluated in vitro using neuronal cell lines such as the mouse hippocampal HT22 cells. The half-maximal effective concentration (EC50) represents the concentration of a compound that provides 50% of its maximal neuroprotective effect.

| Compound Class | Cell Line | EC50 (µM) | Reference |

| 3-aryl-5-(chroman-5-yl)-isoxazoles | HT22 | ~0.3 | [21] |

| General chroman analogues | HT22 | < 1 | [21] |

C. Experimental Protocol: Neuroprotection Assay in HT22 Cells

This in vitro assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Workflow Diagram: Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of isoxazole derivatives.

Step-by-Step Methodology:

-

Cell Seeding: Seed HT22 cells in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the isoxazole derivative for 2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding glutamate (e.g., 5 mM) to the cell culture medium.

-

Incubation: Incubate the cells for 24 hours.

-

Assessment of Cell Viability: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound compared to the glutamate-only control indicates a neuroprotective effect.

V. Conclusion and Future Directions

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide highlight the potential of this heterocyclic system to yield potent and selective modulators of key biological pathways. Future research in this area will likely focus on the development of isoxazole-based compounds with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of novel biological targets. The integration of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery and optimization of the next generation of isoxazole-based drugs.

References

-

Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207. [Link]

-

Chen, Y. F., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Molecules, 17(7), 8377-8393. [Link]

-

de Dios, A., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 224-229. [Link]

-

Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(15), 3828-3851. [Link]

-

Patel, R., & Chhabria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 02(04), 008-014. [Link]

-

Al-Ostoot, F. H., et al. (2025). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. Chemistry & Biodiversity, e202500600. [Link]

-

Patel, R., & Chhabria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research, 02(04), 008-014. [Link]

-

Reddy, T. R., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(16), 7767-7782. [Link]

-

Li, J., et al. (2019). An Isoxazole Derivative SHU00238 Suppresses Colorectal Cancer Growth through miRNAs Regulation. International Journal of Molecular Sciences, 20(12), 3056. [Link]

-

Al-Ostoot, F. H., et al. (2025). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies. Chemistry & Biodiversity, e202500600. [Link]

-

Reddy, C. M., et al. (2017). Synthesis of novel forskolin isoxazole derivatives with potent anti-cancer activity against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 27(18), 4447-4452. [Link]

-

Zone of inhibition (ZOI) and MIC values shown by the synthesized derivatives. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Pharmaceuticals, 15(7), 789. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

Wieczorek, G., et al. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Molecules, 29(24), 5895. [Link]

-

Laufer, S. A., & Margutti, S. (2006). Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry, 49(24), 7083-7086. [Link]

-

Benites, J., et al. (2017). Targeting Akt as strategy to kill cancer cells using 3-substituted 5-anilinobenzo[c]isoxazolequinones: A preliminary study. Biomedicine & Pharmacotherapy, 96, 1037-1045. [Link]

-

Arzine, A., et al. (2025). Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents. Chemistry & Biodiversity, e202500600. [Link]

-

de Dios, A., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 224-229. [Link]

-

Ait Assou, S., et al. (2023). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 28(15), 5801. [Link]

-

Reddy, C. M., et al. (2017). Synthesis of Novel Forskolin Isoxazole Derivatives With Potent Anti-Cancer Activity Against Breast Cancer Cell Lines. Bioorganic & Medicinal Chemistry Letters, 27(18), 4447-4452. [Link]

-

Pandey, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks, 13(4), 481-504. [Link]

-

Ciejka, K., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2841. [Link]

-

Wieczorek, G., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 25(13), 7082. [Link]

-

Szymański, J., et al. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 23(21), 13426. [Link]

-

Jasiński, R., & Dresler, E. (2020). Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][5][10]triazepine Derivatives and Potential Inhibitors of Protein Kinase C. ACS Omega, 5(51), 33245-33256. [Link]

-

Limban, C., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

-

Kandefer-Szerszeń, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. [Link]

-

Radi, M., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(11), 3125. [Link]

-

The increase in the MIC values (× MIC) of the newly synthesized... [Link]

-

de Dios, A., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 224-229. [Link]

-

Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. [Link]

-

Zhang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1369. [Link]

-

Kumar, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17796-17807. [Link]

-

Ghandour, Y. M. A., et al. (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. Molecules, 27(16), 5136. [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

-

Antifungal isoxazole compounds micafungin 7 and azole derivative 8. [Link]

-

El-Sawy, E. R., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic Chemistry, 104, 104231. [Link]

-

Bobek, M., et al. (2022). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 23(15), 8269. [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Isoxazole Derivative SHU00238 Suppresses Colorectal Cancer Growth through miRNAs Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Akt as strategy to kill cancer cells using 3-substituted 5-anilinobenzo[c]isoxazolequinones: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel forskolin isoxazole derivatives with potent anti-cancer activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis, In Vitro, and In Silico Evaluation of Isoxazole-Isoxazoline Conjugates as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Ethyl 5-(2-furyl)isoxazole-3-carboxylate: A Versatile Heterocyclic Building Block for Synthesis

Publication Date: January 6, 2026Abstract

Ethyl 5-(2-furyl)isoxazole-3-carboxylate is a multifunctional heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a strategically substituted isoxazole ring linked to a furan moiety and an ethyl ester, provides multiple reaction sites for chemical modification. This guide offers an in-depth exploration of this building block, covering its synthesis, chemical reactivity, and proven applications in the development of complex, biologically active molecules. We provide detailed experimental protocols, mechanistic insights, and data-driven case studies to empower researchers in drug discovery and materials science to effectively utilize this versatile synthon.

Introduction: The Strategic Value of the Furan-Isoxazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with isoxazole derivatives being particularly prominent. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure found in numerous FDA-approved drugs like the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1][2] The isoxazole core is valued for its ability to engage in non-covalent interactions, such as hydrogen bonding via its nitrogen atom and π-π stacking through the unsaturated ring, making it an effective pharmacophore.[1][3]

This compound, with its molecular formula C10H9NO4, capitalizes on this core structure by incorporating two additional key features: a furan ring at the 5-position and an ethyl carboxylate group at the 3-position.[4] This strategic arrangement offers a tripartite platform for synthetic diversification:

-

The Isoxazole Core: Provides structural rigidity and specific electronic properties, while also being susceptible to ring-opening reactions under certain reductive conditions.

-

The Furan Moiety: Acts as an electron-rich aromatic system, enabling electrophilic substitution and other transformations.

-

The Ethyl Ester Group: Serves as a versatile handle for a wide range of modifications, including hydrolysis, amidation, and reduction, to introduce new functional groups and build molecular complexity.

This combination makes the title compound a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[5] This guide will elucidate the fundamental chemistry and practical application of this powerful building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectroscopic properties is critical for its effective use in synthesis, guiding decisions on reaction conditions, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33545-40-3 | [4] |

| Molecular Formula | C10H9NO4 | [4] |

| Molecular Weight | 207.186 g/mol | [4] |

| Melting Point | 49 °C | [4] |

| Boiling Point | 352.4 °C at 760 mmHg | [4] |

| Flash Point | 166.9 °C | [4] |

Spectroscopic Characterization (Expected):

-

¹H NMR: Protons on the furan and isoxazole rings will appear in the aromatic region, typically between 6.5 and 8.0 ppm. The ethyl ester will show a characteristic quartet (CH₂) and triplet (CH₃) in the upfield region.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, as well as the sp²-hybridized carbons of the furan and isoxazole rings.

-

IR Spectroscopy: Key absorption bands will include a strong C=O stretch for the ester (around 1720-1740 cm⁻¹), C=N stretching from the isoxazole ring, and C-O stretching frequencies.

Synthesis of the Building Block: 1,3-Dipolar Cycloaddition

The most common and efficient method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition reaction.[1][3][6] This powerful reaction involves the in situ generation of a nitrile oxide from a precursor, which then reacts with an alkyne (the dipolarophile).

In the synthesis of this compound, the key precursors are:

-

The Dipole: A nitrile oxide generated from furan-2-carbohydroximoyl chloride.

-

The Dipolarophile: Ethyl propiolate, which provides the C3-C4 bond and the C3-carboxylate group of the final isoxazole.

The reaction proceeds through a concerted mechanism, forming two new sigma bonds simultaneously to create the five-membered ring.[7]

Caption: Synthesis of the title compound via 1,3-dipolar cycloaddition.

Exemplary Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for 1,3-dipolar cycloadditions.

-

Step 1: Formation of Furan-2-carbohydroximoyl chloride. To a stirred solution of furan-2-carbaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Causality Insight: NCS is a mild and effective chlorinating agent for converting the oxime into the hydroximoyl chloride, the precursor to the reactive nitrile oxide. DMF is a suitable polar aprotic solvent for this step.

-

-

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition. To the reaction mixture from Step 1, add ethyl propiolate (1.2 eq). Cool the mixture to 0 °C and add triethylamine (Et₃N) (1.5 eq) dropwise. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the furan-2-carbonitrile oxide in situ.

-

Causality Insight: The in situ generation is crucial as nitrile oxides are highly reactive and can dimerize if not trapped by a dipolarophile. Triethylamine is a common organic base strong enough to facilitate the elimination but mild enough to prevent side reactions.

-

-

Step 3: Reaction Completion and Workup. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, pour the mixture into ice water and extract with ethyl acetate (3x).

-

Step 4: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure this compound.

Key Chemical Transformations and Applications

The synthetic utility of this compound lies in the distinct reactivity of its functional groups. This allows for a modular approach to building complex molecules.

Caption: Key reactive pathways of the title compound.

A. Transformations at the Ester Group

The ester functionality is the most common site for initial modification.

-

Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily yields the corresponding carboxylic acid, 5-(2-furyl)isoxazole-3-carboxylic acid.[8] This acid is a crucial intermediate for creating amide libraries.

-